N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide
Description
N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring, a hydroxy group, and a tetrahydroquinoline moiety, making it a unique structure for study and application.
Properties
IUPAC Name |
N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-20(18(22)14-8-10-15(21)11-9-14)16-7-3-5-13-6-4-12-19-17(13)16/h4,6,12,14-16,21H,2-3,5,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTTUVXAFAZTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC2=C1N=CC=C2)C(=O)C3CCC(CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexane-1-carboxamide core. This can be achieved through the reaction of cyclohexanone with ethylamine under acidic conditions to form the corresponding carboxamide. The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
The tetrahydroquinoline moiety is synthesized separately, usually through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The final step involves coupling the tetrahydroquinoline moiety with the hydroxy-cyclohexane carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the tetrahydroquinoline moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- N-(3-fluoro-4-methyl-8-oxonaphthyl)acetamide
- 2-(3,4-dihydroxyphenyl)ethylamine
Uniqueness
N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide is unique due to its combination of a cyclohexane ring, a hydroxy group, and a tetrahydroquinoline moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
